molecular formula C27H27ClN5O7S2 B601448 Cloxacillin Sodium EP Impurity E CAS No. 18704-55-7

Cloxacillin Sodium EP Impurity E

Número de catálogo: B601448
Número CAS: 18704-55-7
Peso molecular: 633.13
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cloxacillin Sodium EP Impurity E is an impurity of Cloxacillin Sodium, which is primarily used for treating bacterial infections caused by susceptible organisms . The molecular formula of this compound is C27H28ClN5O7S2 .


Synthesis Analysis

The synthesis and characterization of related compounds of cloxacillin sodium have been described in a research paper . The paper discusses the synthesis of six related compounds of cloxacillin sodium, including Cloxacillin Penicillamide, which is another name for this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzazole ring and a penicillin acyl group . The exact mass of this compound is 633.11187 .


Chemical Reactions Analysis

The major impurities in cloxacillin sodium, including this compound, were prepared using semi-preparation technology and identified using LC-QTOF-MS, 1H-NMR, and 13C-NMR . Two new impurities related to the salt-forming reaction and the purification process were identified in this study .

Aplicaciones Científicas De Investigación

Identification and Characterization of Degradation Products

Research has shown that impurity profiling of dicloxacillin sodium, closely related to cloxacillin sodium, involves identifying impurities through techniques like HPLC, LC-MS, NMR, Mass spectroscopy, and IR. Such studies are crucial for understanding the stability and degradation pathways of antibiotics like cloxacillin sodium, offering insights into its chemical behavior under various conditions (Raj et al., 2007).

Interactions with Other Pharmaceuticals

The compatibility of cloxacillin with other antibiotics, such as vancomycin, has been studied to ensure safe and effective concurrent administration. These studies are fundamental in clinical settings to prevent adverse reactions and maximize therapeutic efficacy (Chan, Tawfik, & Cheng, 2013).

Environmental and Wastewater Treatment Studies

Cloxacillin's removal from water has been investigated using methods like electrochemical oxidation, TiO2 photocatalysis, and photo-Fenton processes. Such research is pivotal for developing effective wastewater treatment solutions to mitigate antibiotic pollution (Serna-Galvis et al., 2017).

Advanced Drug Delivery Systems

Studies on incorporating cloxacillin sodium into micelles for drug delivery systems highlight the potential for more targeted antibiotic therapy, indicating the versatility of cloxacillin sodium beyond its antibacterial properties (Khanal & Nakashima, 2005).

Analytical Method Development

Research into developing sensitive and specific analytical methods for cloxacillin sodium, such as HPLC and chemiluminescence, underscores the importance of accurate quantification and quality control in pharmaceuticals (Khataee, Iranifam, Fathinia, & Nikravesh, 2015).

Crystal Structure Analysis

The determination of cloxacillin sodium's crystal structure provides foundational knowledge for understanding its chemical properties and interactions, which is essential for drug formulation and development (Kaduk, Gindhart, & Blanton, 2019).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling cloxacillin and its impurities . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Direcciones Futuras

While there is limited information available on the future directions specifically for Cloxacillin Sodium EP Impurity E, the ongoing research into the synthesis of potential impurities of cloxacillin sodium suggests that further studies may be conducted to better understand these impurities . These studies could potentially lead to improvements in the process development of cloxacillin sodium and the quality determination of the drug substance .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cloxacillin Sodium EP Impurity E involves the conversion of 6-Aminopenicillanic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "6-Aminopenicillanic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve 6-Aminopenicillanic acid in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid.", "Step 4: Extract the resulting solid with methanol and filter.", "Step 5: Dissolve the solid in water and add sodium bicarbonate to the solution.", "Step 6: Extract the mixture with methanol and filter.", "Step 7: Combine the filtrate with acetic anhydride and acetone.", "Step 8: Heat the mixture to reflux for 2 hours.", "Step 9: Cool the mixture and filter the resulting solid.", "Step 10: Wash the solid with water and dry to obtain Cloxacillin Sodium EP Impurity E." ] }

Número CAS

18704-55-7

Fórmula molecular

C27H27ClN5O7S2

Peso molecular

633.13

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.